molecular formula C24H28N4O3 B11031645 2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one

2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one

Cat. No.: B11031645
M. Wt: 420.5 g/mol
InChI Key: WEXWTAUDYHDZJB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrrolidine ring, a chromeno-pyridine moiety, and a dihydropyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one can be achieved through a multi-step process involving the construction of the pyrrolidine ring, the chromeno-pyridine moiety, and the dihydropyrimidinone structure. The synthetic route typically involves:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Construction of the Chromeno-Pyridine Moiety: This step involves the condensation of suitable aromatic aldehydes with pyridine derivatives, followed by cyclization.

    Synthesis of the Dihydropyrimidinone Structure: This can be accomplished through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the chromeno-pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Influencing the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Chromeno-Pyridine Compounds: Molecules with similar chromeno-pyridine structures.

    Dihydropyrimidinone Derivatives: Compounds with the dihydropyrimidinone core.

Uniqueness

2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one is unique due to its combination of three distinct structural motifs, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(6-oxo-2-pyrrolidin-1-yl-1H-pyrimidin-4-yl)-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C24H28N4O3/c1-14-13-24(2,3)27(4)19-12-20-15(9-16(14)19)10-17(22(30)31-20)18-11-21(29)26-23(25-18)28-7-5-6-8-28/h9-12,14H,5-8,13H2,1-4H3,(H,25,26,29)

InChI Key

WEXWTAUDYHDZJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C4=CC(=O)NC(=N4)N5CCCC5)C)(C)C

Origin of Product

United States

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